molecular formula C8H5ClFN B1362242 5-Chloro-2-fluorophenylacetonitrile CAS No. 75279-54-8

5-Chloro-2-fluorophenylacetonitrile

Cat. No.: B1362242
CAS No.: 75279-54-8
M. Wt: 169.58 g/mol
InChI Key: QGPGNOMDUNQMJY-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluorophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-fluorophenylacetonitrile is used in scientific research for various purposes:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluorophenylacetonitrile depends on its specific applicationFor example, in pharmaceutical research, it may act as a precursor to active drug molecules that target specific pathways or proteins .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluorobenzyl chloride: A precursor in the synthesis of 5-chloro-2-fluorophenylacetonitrile.

    5-Chloro-2-fluorophenylacetic acid: A hydrolysis product of this compound.

    5-Chloro-2-fluorophenylethylamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPGNOMDUNQMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378673
Record name 5-Chloro-2-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75279-54-8
Record name 5-Chloro-2-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75279-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75279-54-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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